N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide
Description
N-{5,5-Dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a phenyl group at position 2 and a 5,5-dioxo moiety. The 4-ethoxybenzamide group at position 3 introduces hydrogen-bonding capabilities and modulates lipophilicity.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-27-16-10-8-14(9-11-16)20(24)21-19-17-12-28(25,26)13-18(17)22-23(19)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPYMKAEQVWWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction involving a thioamide and a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, potentially altering the compound’s properties .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Preliminary research suggests that the compound may have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of thieno-pyrazol derivatives with diverse substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Molecular Features
*Calculated values based on IUPAC nomenclature.
Key Observations :
Substituent Effects on Lipophilicity: The 4-ethoxybenzamide group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. The acetylpiperazinyl-oxoacetamide group in significantly improves solubility due to the polar piperazine ring but may reduce blood-brain barrier penetration .
The 4-ethoxybenzamide group in the target compound is structurally similar to COX-2 inhibitors, implying anti-inflammatory applications .
Research Findings and Limitations
- Structural Analysis : X-ray crystallography or computational modeling (using software like SHELX or ORTEP ) could clarify conformational differences between these analogs, but such data are absent in the provided evidence.
- Activity Data: No direct biological assays are referenced, limiting mechanistic comparisons. However, substituent trends align with established structure-activity relationships (e.g., polar groups enhancing solubility but reducing permeability).
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide is a complex organic compound that belongs to the thienopyrazole class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H20N4O4S, with a molecular weight of approximately 424.47 g/mol. It features a thieno[3,4-c]pyrazole framework fused with a phenyl group and an ethoxybenzamide moiety. The presence of multiple functional groups enhances its potential reactivity and biological activity.
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities:
- Antitumor Activity : Research indicates that compounds within the thienopyrazole class may inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Properties : Thienopyrazole derivatives have been explored for their ability to reduce inflammation in various models. This activity is potentially linked to the inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Some studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may result from interactions with specific molecular targets such as enzymes or receptors involved in disease pathways.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Common precursors include 2-amino-thiophenes and various aromatic aldehydes.
- Key Reactions : Cyclization reactions are often employed to form the thieno[3,4-c]pyrazole core.
- Purification : Techniques such as recrystallization and chromatography are used to obtain high-purity products.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-{5-fluoro-thieno[3,4-c]pyrazole} | 4579-X | Fluorinated derivative with potential enhanced bioactivity |
| N-{5-bromo-thieno[3,4-c]pyrazole} | 16903-X | Halogenated variant with different reactivity profiles |
These analogs demonstrate variations in substituents that may influence their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
